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Compound of Interest

N-Methyl-3-(piperidin-4-
Compound Name:
YL)benzamide

Cat. No.: B566674

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-(piperidin-4-YL)benzamide is a small molecule belonging to the benzamide class
of compounds. Its chemical structure, featuring a central benzamide core linked to a piperidine
ring, suggests potential interactions with various biological targets, particularly within the central
nervous system (CNS). This technical guide provides a comprehensive overview of the
available physicochemical properties, proposed synthetic routes, and potential areas of
biological investigation for this compound. Due to the limited availability of direct experimental
data for N-Methyl-3-(piperidin-4-YL)benzamide, this guide incorporates information on
structurally related compounds and general experimental methodologies to provide a predictive
yet scientifically grounded resource.

Physicochemical Properties

Quantitative data on the physicochemical properties of N-Methyl-3-(piperidin-4-
YL)benzamide are not extensively reported in publicly available literature. The following table
summarizes the available information, primarily for its dihydrochloride salt, and includes
predicted values for the free base to facilitate computational modeling and experimental
design.
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Value

Value (Free Base -

Property (Dihydrochloride . Data Source
Predicted)
Salt)
N-methyl-3-(piperidin-
4- N-methyl-3-(piperidin-
IUPAC Name ] ] i PubChem[1]
yl)benzamide;dihydroc  4-yl)benzamide
hloride
CAS Number 2140866-87-9 Not Available PubChem[1]
Chemical Formula C13H20CI2N20 C13H1sN20 PubChem[1]
Molecular Weight 291.21 g/mol 218.29 g/mol PubChem[1]
Melting Point Not Available Not Available
Boiling Point Not Available Not Available
Solubility Not Available Not Available
pKa Not Available Not Available
LogP Not Available Not Available

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of N-Methyl-3-(piperidin-4-
YL)benzamide is not readily available. However, based on established principles of organic
chemistry, a plausible synthetic route can be proposed. The most straightforward approach
would involve the amidation of a 3-(piperidin-4-yl)benzoic acid derivative with methylamine.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of N-Methyl-3-(piperidin-
4-YL)benzamide, starting from commercially available precursors.
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Proposed Synthesis of N-Methyl-3-(piperidin-4-YL)benzamide
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Caption: Proposed multi-step synthesis of the target compound.
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Detailed Methodologies

Step 1: Synthesis of tert-butyl 4-(3-carboxyphenyl)piperidine-1-carboxylate (Intermediate D)

This key intermediate can be synthesized via a Suzuki coupling reaction between 3-
bromobenzoic acid and a suitable piperidine-4-boronic acid derivative, or more commonly,
through a reaction involving an organometallic reagent derived from a protected 4-
halopiperidine. A more accessible route involves the reaction of 3-bromobenzoic acid with tert-
butyl 4-oxopiperidine-1-carboxylate followed by reduction and dehydration/aromatization,
though this is a more complex, multi-step process within this initial step.

o Materials: 3-Bromobenzoic acid, tert-butyl 4-oxopiperidine-1-carboxylate, Palladium catalyst
(e.g., Pd(PPhs)4), a suitable base (e.g., K2COs), and an appropriate solvent system (e.g.,
toluene/water or dioxane/water).

e Procedure (lllustrative):

[e]

To a reaction vessel, add 3-bromobenzoic acid, tert-butyl 4-oxopiperidine-1-carboxylate,
the palladium catalyst, and the base.

o De-gas the mixture and purge with an inert gas (e.g., argon or nitrogen).

o Add the solvent system and heat the reaction mixture to reflux for a specified period
(typically monitored by TLC or LC-MS for completion).

o Upon completion, cool the reaction mixture and perform an aqueous workup.
o Extract the agueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography to yield the desired intermediate.

Step 2: Amidation to form tert-butyl 4-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxylate
(Intermediate E)

The carboxylic acid intermediate is then coupled with methylamine.
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e Materials: Intermediate D, methylamine (as a solution in a suitable solvent like THF or as a
gas), an amide coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt), a non-nucleophilic
base (e.g., DIPEA or triethylamine), and an anhydrous aprotic solvent (e.g., DMF or DCM).

e Procedure (lllustrative):

[e]

Dissolve Intermediate D in the anhydrous solvent.

o Add the coupling reagent and the base to the solution and stir for a short period to activate
the carboxylic acid.

o Add methylamine to the reaction mixture.
o Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
o Perform an aqueous workup and extract the product with an organic solvent.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,
and concentrate.

o Purify the product via column chromatography if necessary.
Step 3: Deprotection to Yield N-Methyl-3-(piperidin-4-YL)benzamide (Final Product H)
The final step involves the removal of the Boc protecting group from the piperidine nitrogen.

o Materials: Intermediate E, a strong acid (e.g., trifluoroacetic acid (TFA) in DCM or
hydrochloric acid (HCI) in dioxane or methanol).

e Procedure (lllustrative):

Dissolve Intermediate E in the chosen solvent.

[e]

(¢]

Add the acid and stir the mixture at room temperature.

[¢]

Monitor the reaction for the disappearance of the starting material.

[¢]

Upon completion, remove the solvent and excess acid under reduced pressure.
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o The resulting salt can be purified by recrystallization or precipitation. To obtain the free
base, a basic workup would be required.

Potential Biological Activity and Signaling Pathways

While no specific biological data for N-Methyl-3-(piperidin-4-YL)benzamide has been found,
the benzamide scaffold is present in a wide range of biologically active molecules. Structurally
similar compounds often exhibit activity at G-protein coupled receptors (GPCRS), ion channels,

and enzymes within the CNS.

Inferred Signaling Pathway Involvement

Based on the activities of related benzamide and piperidine-containing compounds, N-Methyl-
3-(piperidin-4-YL)benzamide could potentially interact with dopaminergic or serotonergic
pathways. The following diagram illustrates a hypothetical interaction with a generic GPCR
signaling cascade, a common mechanism for such compounds.
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Hypothetical GPCR Signaling Pathway
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Caption: Potential interaction with a GPCR signaling cascade.
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Experimental Protocols for Biological Evaluation

To elucidate the biological activity of N-Methyl-3-(piperidin-4-YL)benzamide, a tiered
screening approach is recommended.

1. Primary Binding Assays:
o Objective: To identify potential molecular targets.

+ Methodology: A broad panel of radioligand binding assays targeting a diverse range of CNS
receptors (e.g., dopamine, serotonin, opioid, and adrenergic receptors) and ion channels
should be employed. Commercial services are available that offer such comprehensive
screening panels.

2. Functional Assays:

o Objective: To determine the functional activity (agonist, antagonist, or modulator) at the
identified targets.

» Methodology: Depending on the target identified in the primary screen, appropriate functional
assays should be conducted. Examples include:

o GPCRs: cCAMP assays, calcium mobilization assays, or 3-arrestin recruitment assays.
o lon Channels: Patch-clamp electrophysiology or fluorescent ion indicator-based assays.

o Enzymes: Enzyme activity assays using specific substrates and detection methods (e.g.,
colorimetric, fluorometric, or radiometric).

3. In Vitro Cellular Assays:

» Objective: To assess the effect of the compound on cellular functions in a more physiological
context.

o Methodology: Utilize cell lines endogenously expressing the target of interest or recombinant
cell lines. Assays could include measurements of neurotransmitter release, cell viability, or
gene expression changes.
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4. In Vivo Models:
» Objective: To evaluate the pharmacokinetic properties and in vivo efficacy of the compound.

o Methodology: Following promising in vitro results, studies in animal models of relevant CNS
disorders (e.g., models of depression, anxiety, or psychosis) would be warranted. These
studies would involve administration of the compound and assessment of behavioral or
physiological endpoints.

Conclusion

N-Methyl-3-(piperidin-4-YL)benzamide represents a chemical entity with potential for
biological activity, particularly within the central nervous system. While direct experimental data
is currently scarce, this guide provides a framework for its synthesis and biological evaluation
based on established chemical principles and the known activities of structurally related
compounds. The proposed synthetic route offers a logical starting point for its preparation, and
the outlined biological screening cascade provides a systematic approach to uncovering its
pharmacological profile. Further research is necessary to fully characterize the
physicochemical properties and biological functions of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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